An In-Depth Technical Guide to Docetaxel-d5: Chemical Properties and Analytical Applications
An In-Depth Technical Guide to Docetaxel-d5: Chemical Properties and Analytical Applications
This guide provides a comprehensive technical overview of Docetaxel-d5, a stable isotope-labeled derivative of the potent antineoplastic agent Docetaxel. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical characteristics of Docetaxel-d5 and its critical role as an internal standard in quantitative bioanalysis.
Introduction: The Significance of Stable Isotope Labeling in Pharmaceutical Analysis
Docetaxel is a clinically vital chemotherapeutic agent used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer.[1][2] Its mechanism of action involves the disruption of the microtubule network within cancer cells, leading to cell cycle arrest and apoptosis.[3] Accurate quantification of Docetaxel in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and the development of novel drug delivery systems.[4][5][6]
The use of a stable isotope-labeled internal standard, such as Docetaxel-d5, is the gold standard for quantitative analysis by mass spectrometry. This is because an ideal internal standard should have identical chemical and physical properties to the analyte of interest, co-elute chromatographically, and exhibit the same ionization efficiency, but be clearly distinguishable by its mass-to-charge ratio (m/z).[4][5] Docetaxel-d5 fulfills these criteria, enabling precise and accurate quantification by correcting for variations during sample preparation and analysis.
Chemical Structure and Molecular Properties
Docetaxel-d5 is a synthetic derivative of Docetaxel where five hydrogen atoms have been replaced by deuterium atoms. This labeling is strategically placed on the benzoyl moiety of the molecule, a region that is stable and not subject to metabolic exchange.
Chemical Structure
The structural difference between Docetaxel and Docetaxel-d5 is the substitution of the five protons on the terminal phenyl ring of the benzoate group with deuterium.
Figure 1: Chemical Structures of Docetaxel and Docetaxel-d5
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A) Docetaxel: The unlabeled parent compound.
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B) Docetaxel-d5: The deuterated analog with five deuterium atoms on the benzoyl group.
(Image adapted from public domain chemical structures of Docetaxel)
Molecular Formula and Weight
The incorporation of five deuterium atoms results in a corresponding increase in the molecular weight of Docetaxel-d5 compared to its non-labeled counterpart. This mass difference is fundamental to its application in mass spectrometry-based assays.
| Property | Docetaxel | Docetaxel-d5 |
| Molecular Formula | C₄₃H₅₃NO₁₄[1] | C₄₃H₄₈D₅NO₁₄[7] |
| Molecular Weight | 807.88 g/mol [1][8] | 812.91 g/mol [7] |
| Monoisotopic Mass | 807.3466 g/mol | 812.3780 g/mol |
Application in Bioanalysis: A Methodological Overview
Docetaxel-d5 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Docetaxel in biological samples such as human plasma and serum.[4][5][9] The co-injection of a known concentration of Docetaxel-d5 with the unknown samples allows for ratiometric quantification, which significantly enhances the accuracy and precision of the measurement.[4][5]
Caption: Workflow for the quantification of Docetaxel using Docetaxel-d5 as an internal standard.
Experimental Protocol: Quantification of Docetaxel in Human Plasma
The following is a representative protocol for the determination of Docetaxel in human plasma using Docetaxel-d5 as an internal standard, based on established methodologies.[4][5][9][10]
3.1.1. Preparation of Stock and Working Solutions
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Docetaxel Stock Solution (1 mg/mL): Accurately weigh and dissolve Docetaxel in methanol.[11]
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Docetaxel-d5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Docetaxel-d5 in methanol.
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Docetaxel Working Solutions: Serially dilute the Docetaxel stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare calibration standards at concentrations ranging from 1 to 500 ng/mL.[5][6]
-
Docetaxel-d5 Working Solution (50 ng/mL): Dilute the Docetaxel-d5 stock solution with acetonitrile.
3.1.2. Sample Preparation
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To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the Docetaxel-d5 working solution (50 ng/mL).
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For calibration standards, add 20 µL of the appropriate Docetaxel working solution. For unknown samples, add 20 µL of the 50:50 acetonitrile/water mixture.
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Vortex the samples for 30 seconds.
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Add 300 µL of acetonitrile to precipitate proteins.[10]
-
Vortex vigorously for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.[12]
3.1.3. LC-MS/MS Conditions
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LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).[12]
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Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[10]
-
Flow Rate: 0.8 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
MRM Transitions:
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] |
| Docetaxel | 808.2 | 527.2 |
| Docetaxel-d5 (IS) | 813.2 | 527.2 |
Note: The precursor ion for Docetaxel is its [M+H]⁺ adduct. The precursor for Docetaxel-d5 is its corresponding [M+H]⁺ adduct. The product ion is a result of the fragmentation of the core taxane structure and is therefore identical for both the analyte and the internal standard.
Caption: MRM transitions for Docetaxel and Docetaxel-d5.
Conclusion
Docetaxel-d5 is an indispensable tool for the accurate and precise quantification of Docetaxel in complex biological matrices. Its chemical and physical properties closely mimic those of the parent drug, while its distinct mass allows for reliable detection by mass spectrometry. The use of Docetaxel-d5 as an internal standard in LC-MS/MS assays is a robust and validated approach that supports critical research in pharmacology, toxicology, and clinical drug development.
References
- Gajdoš, M., et al. (2023). Profiling Docetaxel in Plasma and Urine Samples from a Pediatric Cancer Patient Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction Combined with LC–MS/MS. Pharmaceutics, 15(4), 1255.
- Liu, S., et al. (2020). An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients.
- Yamaguchi, H., et al. (2012). A rapid and sensitive LC/ESI-MS/MS method for quantitative analysis of docetaxel in human plasma and its application to a pharmacokinetic study.
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PubMed. (2020). An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients. Retrieved from [Link]
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Wikipedia. (n.d.). Docetaxel. Retrieved from [Link]
- Nikfar, S., et al. (2020). Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles. Research in Pharmaceutical Sciences, 15(1), 68–78.
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International Journal of Pharmaceutical and Chemical Sciences. (n.d.). LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY METHOD FOR DETERMINATION OF DOCETAXEL IN K3EDTA HUMAN PLASMA. Retrieved from [Link]
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USP-NF. (2012). Docetaxel. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular structure of docetaxel. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Docetaxel label. Retrieved from [Link]
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